

Spectroscopic Data for 2-Bromo-3-chlorobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name:	2-Bromo-3-chlorobenzoic acid
CAS No.:	25638-14-6
Cat. No.:	B1583882

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This technical guide provides a detailed analysis of the expected spectroscopic data for **2-Bromo-3-chlorobenzoic acid**. In the absence of extensive, publicly available experimental spectra for this specific isomer, this document leverages established principles of spectroscopic theory and comparative data from structurally related analogs to provide a robust, predictive framework for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure Analysis

2-Bromo-3-chlorobenzoic acid is a dihalogenated benzoic acid derivative with potential applications in organic synthesis and pharmaceutical research. Its chemical structure, featuring a carboxylic acid, a bromine atom, and a chlorine atom on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of reaction pathways.

The substituents on the aromatic ring—carboxyl, bromo, and chloro groups—are all electron-withdrawing. The halogens withdraw electron density through induction, while the carboxylic acid group is a meta-director and deactivating group. These electronic effects significantly

influence the chemical environment of the aromatic protons and carbons, which is reflected in the NMR spectra.

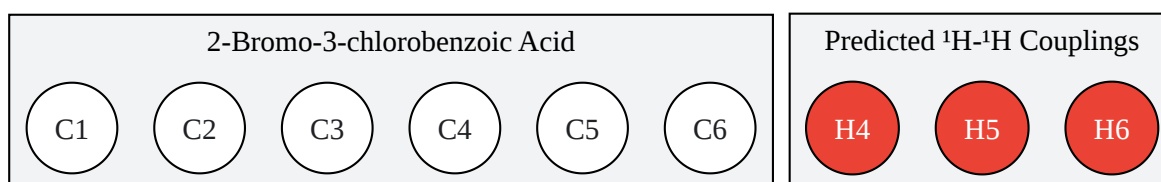
^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For **2-Bromo-3-chlorobenzoic acid**, we expect to see signals in the aromatic region corresponding to the three protons on the benzene ring, as well as a signal for the acidic proton of the carboxylic acid.

Predicted ^1H NMR Spectrum

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the substituents. Generally, electron-withdrawing groups deshield aromatic protons, shifting their signals downfield (to a higher ppm value) compared to benzene ($\delta \sim 7.3$ ppm).^[1] The proton ortho to the carboxylic acid group (H-6) is expected to be the most downfield due to the strong deshielding effect of the carbonyl group. The relative positions of the other protons (H-4 and H-5) are influenced by the combined inductive effects of the bromine and chlorine atoms.

The expected splitting pattern is an AXM system, with each proton appearing as a doublet of doublets due to coupling with its two non-equivalent neighbors. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be concentration and solvent-dependent.



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Predicted ^1H NMR Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
COOH	> 10	broad s	-
H-6	7.9 - 8.1	dd	J(ortho) \approx 8.0, J(meta) \approx 1.5
H-4	7.6 - 7.8	dd	J(ortho) \approx 8.0, J(para) \approx 0.5
H-5	7.4 - 7.6	t	J(ortho) \approx 8.0

Note: These are estimated values. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Experimental Protocol for ^1H NMR

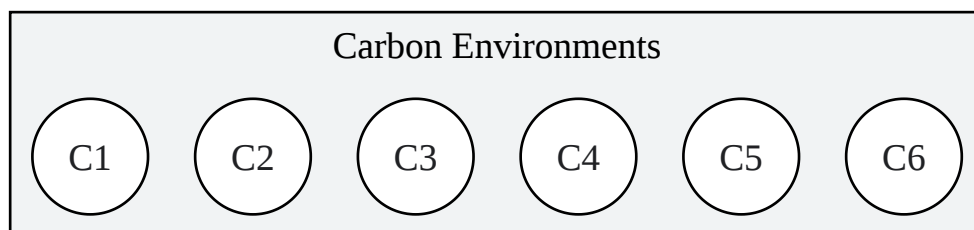
- Sample Preparation: Dissolve 5-10 mg of **2-Bromo-3-chlorobenzoic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Set the spectral width to cover the range of 0-16 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to at least 1 second.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

^{13}C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy provides information about the different carbon environments in a molecule. For **2-Bromo-3-chlorobenzoic acid**, seven distinct signals are expected: one for the carbonyl carbon and six for the aromatic carbons.

Predicted ^{13}C NMR Spectrum

The chemical shifts of the carbon atoms are predicted based on the additivity of substituent chemical shifts (SCS) derived from related compounds such as benzoic acid, chlorobenzene, and bromobenzene.[2] The carbons directly attached to the electronegative substituents (C-1, C-2, and C-3) will have their chemical shifts significantly affected. The carbonyl carbon is expected to appear in the typical range for carboxylic acids (165-185 ppm).



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Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	168 - 172
C-1	132 - 136
C-2	120 - 124
C-3	133 - 137
C-4	128 - 132
C-5	130 - 134
C-6	131 - 135

Note: These are estimated values based on additivity rules and data from similar compounds.

[3][4] Actual values can vary.

Experimental Protocol for ^{13}C NMR

- **Sample Preparation:** Use the same sample prepared for ^1H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
- **Instrumentation:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
- **Acquisition Parameters:**
 - Use a standard proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0-200 ppm.
 - Employ a pulse angle of 45-90 degrees.
 - Use a relaxation delay of 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- **Processing:** Process the FID similarly to the ^1H NMR spectrum. Reference the spectrum to the deuterated solvent signal.

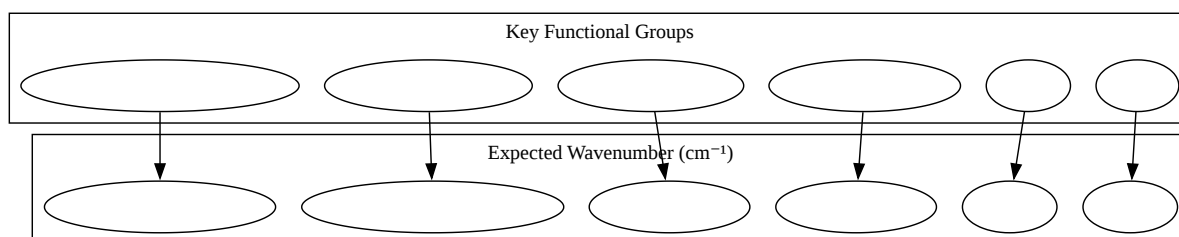
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Bromo-3-chlorobenzoic acid** will be dominated by the characteristic absorptions of the carboxylic acid group and the substituted aromatic ring.

Predicted IR Spectrum

The most prominent features will be a very broad O-H stretch from the carboxylic acid, often spanning from 2500 to 3300 cm^{-1} , due to hydrogen bonding.[5] A strong, sharp absorption

corresponding to the C=O stretch will be present around 1700 cm^{-1} . Aromatic C-H stretching vibrations are expected just above 3000 cm^{-1} , while C=C stretching vibrations within the aromatic ring will appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.[6] The C-Br and C-Cl stretching vibrations will be found in the fingerprint region, typically below 800 cm^{-1} .



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Predicted IR Data

Functional Group	Vibration Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
Carboxylic Acid	O-H stretch	2500-3300	Strong, Broad
Carbonyl	C=O stretch	~1700	Strong, Sharp
Aromatic Ring	C-H stretch	3030-3100	Medium to Weak
Aromatic Ring	C=C stretch	1450-1600	Medium to Strong
Carboxylic Acid	C-O stretch	1200-1300	Medium
Aryl Halide	C-Cl stretch	700-800	Strong
Aryl Halide	C-Br stretch	600-700	Strong

Experimental Protocol for IR Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) first, which will be automatically subtracted from the sample spectrum.

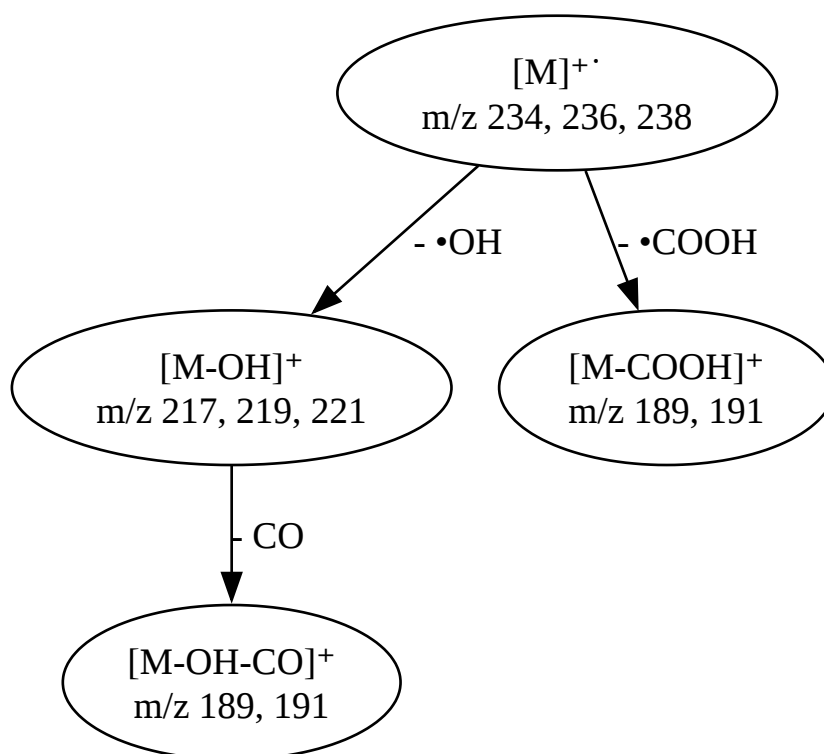
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrum

The key feature in the mass spectrum of **2-Bromo-3-chlorobenzoic acid** will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (^{79}Br , ~50.5%; ^{81}Br , ~49.5%) and chlorine isotopes (^{35}Cl , ~75.8%; ^{37}Cl , ~24.2%), the molecular ion will appear as a cluster of peaks.^[7] The most abundant peak will be $[\text{M}]^+$, followed by $[\text{M}+2]^+$ and $[\text{M}+4]^+$ peaks with a characteristic intensity ratio.

Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH), a carboxyl group (-COOH), and carbon monoxide (-CO).^[8] The presence of halogens will also influence fragmentation, with the potential loss of Br or Cl radicals.



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Predicted Mass Spectrometry Data

m/z (for ^{79}Br , ^{35}Cl)	Proposed Fragment
234	$[\text{C}_7\text{H}_4^{79}\text{Br}^{35}\text{ClO}_2]^+$ (Molecular Ion)
217	$[\text{C}_7\text{H}_3^{79}\text{Br}^{35}\text{ClO}]^+$
189	$[\text{C}_6\text{H}_3^{79}\text{Br}^{35}\text{Cl}]^+$
154	$[\text{C}_6\text{H}_3^{79}\text{Br}]^+$
110	$[\text{C}_6\text{H}_3^{35}\text{Cl}]^+$
75	$[\text{C}_6\text{H}_3]^+$

Note: The table shows fragments with the most abundant isotopes. The full spectrum will show isotopic clusters for all bromine and chlorine-containing fragments.

Experimental Protocol for Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for Electron Ionization (EI).
- **Instrumentation:** Use a mass spectrometer capable of high resolution to confirm the elemental composition of the ions (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
- **Ionization:** Use an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides rich fragmentation information. ESI is a softer technique that is useful for confirming the molecular weight.
- **Analysis:** Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The spectroscopic analysis of **2-Bromo-3-chlorobenzoic acid** can be effectively predicted through the application of fundamental spectroscopic principles and comparison with related molecules. The ^1H and ^{13}C NMR spectra are expected to show distinct signals for each proton and carbon, with chemical shifts influenced by the electron-withdrawing substituents. The IR spectrum will be characterized by the strong absorptions of the carboxylic acid group, and the mass spectrum will display a unique isotopic pattern for the molecular ion and its fragments due to the presence of both bromine and chlorine. This guide provides a comprehensive framework for the identification and characterization of this compound in a research setting.

References

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [\[Link\]](#)
- Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [\[Link\]](#)
- YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. Retrieved from [\[Link\]](#)
- University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [\[Link\]](#)
- Baranac-Stojanović, M. (2018, March 15). Substituent Effects on Benzene Rings. ChemistryViews. Retrieved from [\[Link\]](#)

- Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the ^{13}C -NMR chemical shifts of sp^2 - and sp -hybridized carbon atoms in organic compounds. *Analytica Chimica Acta*, 248, 415-428.
- ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on ^{13}C Chemical Shift Studies for Substituted Benzene and 4-Substituted Pyridines: A History and a Retrospective View of the Data. Retrieved from [[Link](#)]
- University of Wisconsin-Platteville. (n.d.). Assigning the ^1H -NMR Signals of Aromatic Ring ^1H -atoms. Retrieved from [[Link](#)]
- Proprep. (n.d.). Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group's characteristic peaks. Retrieved from [[Link](#)]
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [[Link](#)]
- Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [[Link](#)]
- Benzoic Acid Ir Spectrum Analysis. (n.d.). Retrieved from [[Link](#)]
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. *Organic Chemistry*. Retrieved from [[Link](#)]
- Chemguide. (n.d.). mass spectra - the $\text{M}+2$ peak. Retrieved from [[Link](#)]
- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [[Link](#)]
- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [[Link](#)]
- Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [[Link](#)]

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Sources

- [1. NMR Spectroscopy of Benzene Derivatives \[moodle.tau.ac.il\]](https://moodle.tau.ac.il)
- [2. Can Graph Machines Accurately Estimate ¹³C NMR Chemical Shifts of Benzenic Compounds? - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [3. 2-Bromobenzoic acid\(88-65-3\) ¹³C NMR spectrum \[chemicalbook.com\]](https://www.chemicalbook.com)
- [4. 2-Chlorobenzoic acid\(118-91-2\) ¹³C NMR spectrum \[chemicalbook.com\]](https://www.chemicalbook.com)
- [5. infrared spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](https://www.docbrown.info)
- [6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 \[ncstate.pressbooks.pub\]](https://www.ncstate.edu/pressbooks/pub)
- [7. chemguide.co.uk \[chemguide.co.uk\]](https://www.chemguide.co.uk)
- [8. mass spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](https://www.docbrown.info)
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